REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:14]=[CH:15][C:16]=1[N+:17]([O-])=O)[O:8][CH2:9][CH2:10][N:11]([CH3:13])[CH3:12])([CH3:3])[CH3:2].[H][H]>C(OCC)(=O)C.[Pd]>[CH3:12][N:11]([CH3:13])[CH2:10][CH2:9][O:8][C:7]1[CH:14]=[CH:15][C:16]([NH2:17])=[C:5]([O:4][CH:1]([CH3:2])[CH3:3])[CH:6]=1
|
Name
|
[2-(3-isopropoxy-4-nitrophenoxy)ethyl]dimethylamine
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C=C(OCCN(C)C)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC1=CC(=C(C=C1)N)OC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |